Sodium hydroxymethanesulfinate

Übersicht

Beschreibung

Sodium hydroxymethanesulfinate, also known as Rongalite, is used as a printing and dyeing agent, styrene butadiene rubber and synthetic resin activator, and organic matter decolorization and bleaching agent . It was originally developed in the early 20th century for the textile industry as a shelf-stable source of sulfoxylate ion .

Synthesis Analysis

Sodium hydroxymethanesulfinate can be prepared from sodium dithionite and formaldehyde . This reaction proceeds quantitatively, such that dithionite can be determined by its conversion to Rongalite, which is far less O2-sensitive and thus easier to handle .Molecular Structure Analysis

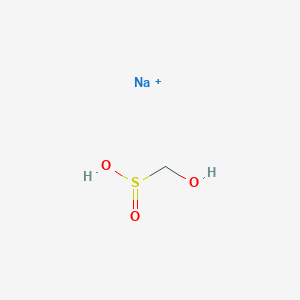

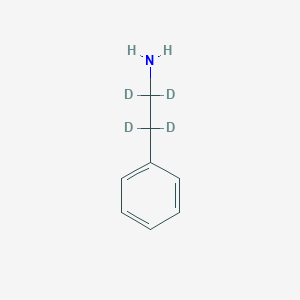

The molecular formula of Sodium hydroxymethanesulfinate is HOCH2SO2Na·XH2O . The molar mass is 118.09 (anhydrous basis) .Chemical Reactions Analysis

Sodium hydroxymethanesulfinate generates in situ sulfite anions, and therefore, it can be used both as a reducing agent and as a reagent for the preparation of sulfones . It enables a transition metal- and hydride-free chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism to provide a wide range of α-hydroxy esters and α-hydroxy amides in very good yields .Physical And Chemical Properties Analysis

Sodium hydroxymethanesulfinate has a melting point of 64-68℃ . It is soluble in water and alcohol . Its boiling point is 446.4℃ at 760mmHg .Wissenschaftliche Forschungsanwendungen

Preparation of Sulfones and Sultines

Sodium hydroxymethanesulfinate can act as a SO2-2 anion source for the preparation of sulfones and sultines . Sulfones and sultines are important compounds in organic chemistry and have various applications in the synthesis of pharmaceuticals and agrochemicals.

Debromination of Vicinal Dibromoalkanes

It can be used for the debromination of vicinal dibromoalkanes . Vicinal dibromoalkanes are organic compounds containing two bromine atoms on adjacent carbon atoms. The debromination process removes these bromine atoms, which can be useful in various synthetic procedures.

Reductive Dehalogenation of Aldehydes and Ketones

Sodium hydroxymethanesulfinate is used in the reductive dehalogenation of aldehydes and ketones . This process involves the removal of a halogen atom from an aldehyde or ketone, which can be a crucial step in many organic synthesis reactions.

Wirkmechanismus

Target of Action

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile reagent used in a wide range of organic transformations . Its primary targets are organic compounds that require reduction or debromination . It serves as a source of SO2-2 anion, which is essential for the preparation of sulfones and sultines .

Mode of Action

Sodium hydroxymethanesulfinate interacts with its targets through a reduction process . It acts as a reducing agent, facilitating the debromination of vicinal dibromoalkanes and the reductive dehalogenation of aldehydes and ketones . This interaction results in the transformation of these organic compounds.

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of sulfones and sultines . By serving as a source of SO2-2 anion, it influences the reactions leading to the formation of these compounds . The downstream effects include the production of reduced or debrominated organic compounds.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The result of Sodium hydroxymethanesulfinate’s action is the transformation of target organic compounds . It enables the reduction of aldehydes and ketones, and the debromination of vicinal dibromoalkanes . This leads to the production of sulfones, sultines, and other reduced organic compounds .

Action Environment

The action of Sodium hydroxymethanesulfinate is influenced by environmental factors such as pH and temperature . It is stable at pH values greater than 3 and begins to decompose at temperatures above 80°C, releasing hydrogen sulfide . Its reducing power is strongest at 110°C, where it fully decomposes and releases nascent hydrogen . Therefore, the compound’s action, efficacy, and stability can be manipulated by controlling these environmental conditions.

Safety and Hazards

Sodium hydroxymethanesulfinate is suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Sodium hydroxymethanesulfinate is a versatile compound with extensive applications, serving as a reagent in chemical synthesis, a catalyst in chemical reactions, and a preservative and bleaching agent . Its use as a reducing agent in the chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism is a promising area of research .

Eigenschaften

IUPAC Name |

sodium;hydroxymethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJFPHUCFXLBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-25-4 (Parent) | |

| Record name | Sodium sulfoxylate formaldehyde (anhydrous) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7027120 | |

| Record name | Sodium hydroxymethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals, White solid; [HSDB] White powder with mild garlic odor; [MSDSonline] | |

| Record name | Methanesulfinic acid, 1-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formaldehydesulfoxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White solid; sol in water and alcohol /dihydrate/, FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER; PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE, PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE | |

| Record name | SODIUM FORMALDEHYDESULFOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium hydroxymethanesulfinate | |

Color/Form |

HARD WHITE MASSES | |

CAS RN |

149-44-0 | |

| Record name | Sodium sulfoxylate formaldehyde (anhydrous) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfinic acid, 1-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydroxymethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydroxymethanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FORMALDEHYDE SULFOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ZGP7K714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM FORMALDEHYDESULFOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63-64 °C | |

| Record name | SODIUM FORMALDEHYDESULFOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)